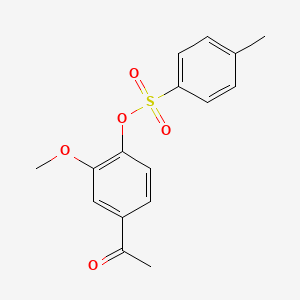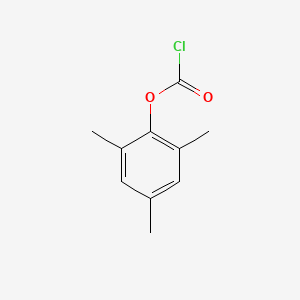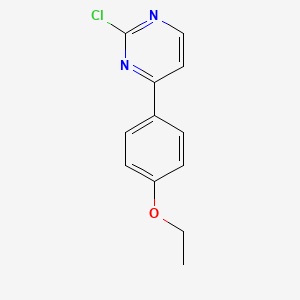
O-(Chloromethyl) S-ethyl carbonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a chloromethyl group attached to an oxygen atom and an ethyl group attached to a sulfur atom. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(Chloromethyl) S-ethyl carbonothioate typically involves the reaction of chloromethyl chloroformate with sodium ethyl thiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
ClCH2OCOCl+NaSC2H5→ClCH2OCOSC2H5+NaCl
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
O-(Chloromethyl) S-ethyl carbonothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted carbonothioates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
科学的研究の応用
O-(Chloromethyl) S-ethyl carbonothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of O-(Chloromethyl) S-ethyl carbonothioate involves its interaction with nucleophiles, leading to the formation of substituted products. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, leading to the formation of various sulfur-containing products.
類似化合物との比較
Similar Compounds
O-chloromethyl S-methyl carbonothioate: Similar in structure but with a methyl group instead of an ethyl group.
O-chloromethyl S-propyl carbonothioate: Similar in structure but with a propyl group instead of an ethyl group.
O-chloromethyl S-butyl carbonothioate: Similar in structure but with a butyl group instead of an ethyl group.
Uniqueness
O-(Chloromethyl) S-ethyl carbonothioate is unique due to its specific combination of a chloromethyl group and an ethyl group attached to a carbonothioate moiety. This unique structure imparts specific reactivity and properties that are distinct from other similar compounds.
特性
分子式 |
C4H7ClO2S |
|---|---|
分子量 |
154.62 g/mol |
IUPAC名 |
chloromethyl ethylsulfanylformate |
InChI |
InChI=1S/C4H7ClO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3 |
InChIキー |
JPCDQCQGUMTOBH-UHFFFAOYSA-N |
正規SMILES |
CCSC(=O)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)



![1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)

![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)







